molecular formula C10H14N2O3 B2902593 3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 1223482-48-1

3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2902593
CAS No.: 1223482-48-1
M. Wt: 210.233
InChI Key: VMYFKAZPRAZUQC-UHFFFAOYSA-N
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Description

3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide is a chemical compound with a unique structure that includes an oxazole ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with oxolan-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the oxazole and oxolane moieties in this compound makes it unique compared to other similar compounds. This combination can enhance its chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-N-(oxolan-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-4-9(15-12-7)10(13)11-5-8-2-3-14-6-8/h4,8H,2-3,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYFKAZPRAZUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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